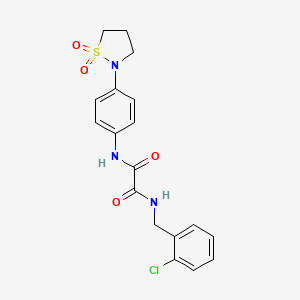

N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

CAS No.: 1105246-30-7

Cat. No.: VC7600141

Molecular Formula: C18H18ClN3O4S

Molecular Weight: 407.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105246-30-7 |

|---|---|

| Molecular Formula | C18H18ClN3O4S |

| Molecular Weight | 407.87 |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |

| Standard InChI | InChI=1S/C18H18ClN3O4S/c19-16-5-2-1-4-13(16)12-20-17(23)18(24)21-14-6-8-15(9-7-14)22-10-3-11-27(22,25)26/h1-2,4-9H,3,10-12H2,(H,20,23)(H,21,24) |

| Standard InChI Key | WZPDCBGTUVBQML-UHFFFAOYSA-N |

| SMILES | C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl |

Introduction

N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. Oxalamides are derivatives of oxalic acid and have been explored for their potential therapeutic applications due to their unique structural features. This particular compound incorporates a chlorobenzyl group and a dioxidoisothiazolidine moiety, which are significant for its biological interactions.

Synthesis Methods

The synthesis of N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and pH to optimize yield and purity. Techniques like chromatography are often used for purification.

Potential Applications

N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide shows promise in several scientific applications, particularly in drug discovery and development. Its unique structure suggests potential uses in treating conditions such as cancer or inflammatory diseases. Further research is needed to fully explore its therapeutic potential and mechanisms.

Current Research Status

While the compound has shown potential, further studies are required to elucidate the exact mechanism by which it exerts its effects in biological systems. This includes identifying specific biological targets and understanding how it interacts with them.

Challenges

-

Mechanism of Action: The precise mechanism of action remains unclear and requires additional investigation.

-

Biological Targets: Identifying the specific biological targets (e.g., enzymes or receptors) that this compound interacts with is crucial for understanding its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume